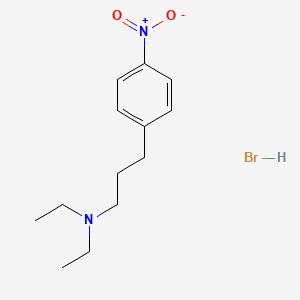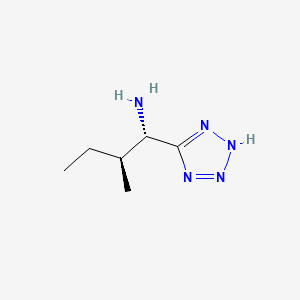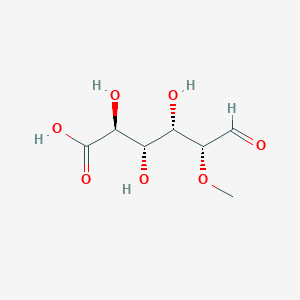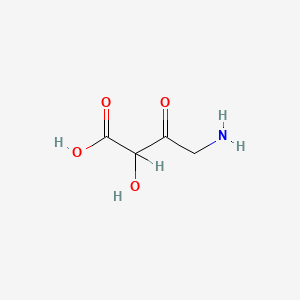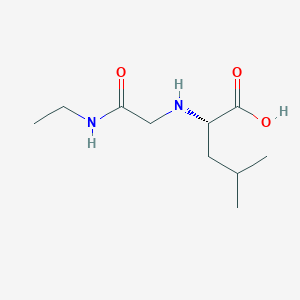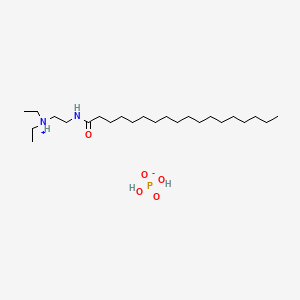
Diethylaminoethyl stearamide phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylaminoethyl stearamide phosphate is a bioactive chemical compound with the molecular formula C24H53N2O5P and a molecular weight of 480.671 . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its solid powder form and high purity, typically greater than 98% .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminoethyl stearamide phosphate involves the reaction of stearic acid with diethylaminoethylamine, followed by phosphorylation. The reaction typically occurs under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Stearic Acid Activation: Stearic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated stearic acid reacts with diethylaminoethylamine to form the intermediate diethylaminoethyl stearamide.
Phosphorylation: The intermediate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reaction time, and purification steps .
化学反应分析
Types of Reactions
Diethylaminoethyl stearamide phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while reduction can produce amine derivatives .
科学研究应用
Diethylaminoethyl stearamide phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in gene transfer systems and as a component in cell culture media.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals
作用机制
The mechanism of action of Diethylaminoethyl stearamide phosphate involves its interaction with molecular targets and pathways within cells. The compound can act as a gene transfer agent by forming complexes with nucleic acids, facilitating their entry into cells via endocytosis. Additionally, it can modulate cellular processes by interacting with specific receptors and enzymes .
相似化合物的比较
Similar Compounds
Diethylaminoethyl cellulose: Used in chromatography and gene transfer systems.
Diethylaminoethyl dextran: Employed in gene transfection and as a stabilizer in various formulations.
Diethylaminoethyl methacrylate: Utilized in the synthesis of polymers and as a component in drug delivery systems
Uniqueness
Diethylaminoethyl stearamide phosphate is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in dimethyl sulfoxide (DMSO) and stability under various conditions. Its ability to form stable complexes with nucleic acids and its bioactive nature make it particularly valuable in scientific research and industrial applications .
属性
CAS 编号 |
68133-34-6 |
|---|---|
分子式 |
C24H52N2O4P+ |
分子量 |
463.7 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]octadecanamide;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C24H50N2O.HO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3;1-4(2)3/h4-23H2,1-3H3,(H,25,27);(H-,1,2,3)/p+1 |
InChI 键 |
VMOSDYMJWXNFJY-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[NH+](CC)CC.OP(=O)(O)[O-] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC.O[P+](=O)O |
Key on ui other cas no. |
68133-34-6 |
相关CAS编号 |
16889-14-8 (Parent) |
同义词 |
stearamidoethyl diethylamine stearamidoethyl diethylamine hydrobromide stearamidoethyl diethylamine phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


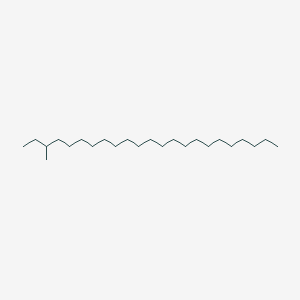
![(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one](/img/structure/B1196027.png)
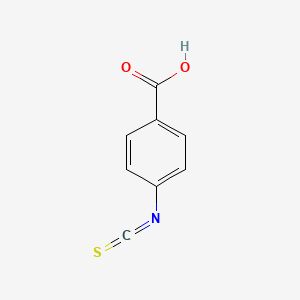
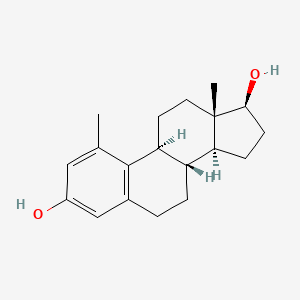
![17-acetyl-15-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1196031.png)
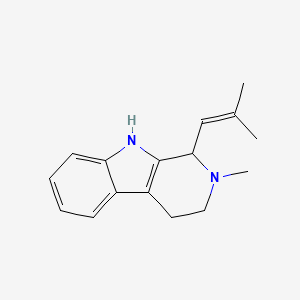
![(4AR,6R,7R,7aS)-6-(6-amino-8-((2-hydroxyethyl)amino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B1196036.png)
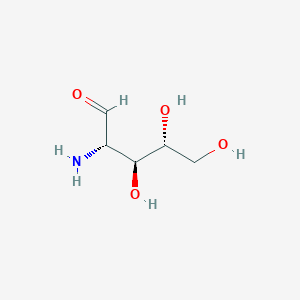
![(6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1196040.png)
